molecular formula C14H11FO3 B1319468 3-[(2-Fluorobenzyl)oxy]benzoic acid CAS No. 938138-15-9

3-[(2-Fluorobenzyl)oxy]benzoic acid

Cat. No.: B1319468
CAS No.: 938138-15-9
M. Wt: 246.23 g/mol
InChI Key: WLWPTPPJPNCDSH-UHFFFAOYSA-N
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Description

3-[(2-Fluorobenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWPTPPJPNCDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Class of Benzoic Acid Derivatives

3-[(2-Fluorobenzyl)oxy]benzoic acid belongs to the large and significant class of benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and synthetic chemistry. They form the core structure of numerous natural products and are fundamental building blocks in the synthesis of a wide array of biologically active molecules. Current time information in Bangalore, IN.nih.gov In the realm of medicinal chemistry, the benzoic acid scaffold is a privileged structure, meaning it is frequently found in the structures of known drugs and bioactive compounds. Current time information in Bangalore, IN.nih.gov

The versatility of the benzoic acid framework allows for the introduction of various substituents at different positions on the benzene (B151609) ring, leading to a diverse range of chemical properties and biological activities. Researchers have extensively explored benzoic acid derivatives for their potential as antimicrobial, anti-inflammatory, and antioxidant agents. Furthermore, they have been instrumental in the development of drugs targeting a variety of conditions. The strategic manipulation of substituents on the benzoic acid core is a cornerstone of structure-based drug design, a methodology aimed at discovering new and effective therapeutic agents.

Strategic Importance As a Molecular Scaffold for Chemical Investigation

A molecular scaffold, in chemical terms, refers to the core structure of a molecule to which various functional groups can be attached. 3-[(2-Fluorobenzyl)oxy]benzoic acid is strategically significant as a molecular scaffold for chemical investigation due to its inherent structural features. The benzoic acid portion of the molecule provides a rigid and well-defined platform. The carboxylic acid group and the ether linkage at the meta-position offer two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The ether linkage, which connects the fluorobenzyl group to the benzoic acid ring, provides a degree of conformational flexibility. This flexibility can be crucial for optimizing the binding of a molecule to its biological target. By synthesizing and studying analogues of this compound with modifications to the scaffold, researchers can probe the specific interactions that govern a molecule's biological effects. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and materials science.

Overview of Key Structural Motifs and Their Research Relevance

Direct Synthesis Approaches

The most common and direct routes to synthesize this compound involve the formation of an ether linkage between a phenol (B47542) and a benzyl (B1604629) halide or the hydrolysis of a reactive acyl intermediate.

A primary method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on a benzoic acid precursor to form a phenoxide, which then acts as a nucleophile to attack an appropriate benzyl halide.

For the target molecule, the synthesis typically starts with 3-hydroxybenzoic acid. The phenolic hydroxyl group is deprotonated using a suitable base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The resulting sodium or potassium salt of 3-hydroxybenzoate is then treated with 2-fluorobenzyl bromide or 2-fluorobenzyl chloride. The nucleophilic phenoxide attacks the benzylic carbon of the 2-fluorobenzyl halide, displacing the halide and forming the desired ether linkage. A similar strategy has been documented for the synthesis of related benzyl ethers of hydroxybenzoic acids, where 3-hydroxybenzoic acid is reacted with benzyl bromide in the presence of Na₂CO₃ in DMF to yield the corresponding benzyl ether. semanticscholar.org The reaction temperature is often controlled, for instance at 60–80°C, to achieve optimal yields while minimizing potential side reactions.

Detailed Research Findings: The choice of base and solvent system is critical for the efficiency of the etherification. Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation of the phenol, while polar aprotic solvents like DMF are effective at solvating the cation and promoting the nucleophilic substitution reaction. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Following the reaction, an acidic workup is performed to protonate the carboxylate, yielding the final product, this compound.

An alternative, though less direct, pathway to obtain this compound is through the hydrolysis of its corresponding acyl chloride, 3-[(2-fluorobenzyl)oxy]benzoyl chloride. This method is typically part of a multi-step sequence where the carboxylic acid is first converted to the more reactive acyl chloride to facilitate other reactions, such as ester or amide formation.

The synthesis would first involve the preparation of this compound via the etherification method described previously. The resulting acid can then be converted to 3-[(2-fluorobenzyl)oxy]benzoyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. If the desired final product is the acid itself, this acyl chloride can be hydrolyzed by reacting it with water. The hydrolysis of benzoyl chlorides is a well-understood reaction that can proceed through different mechanisms depending on the solvent conditions. rsc.org This route is particularly useful in scenarios where the acyl chloride is an intermediate for creating a library of derivatives, with a portion being quenched with water to regenerate the parent acid.

Table 1: Synthesis Intermediates for this compound

Compound Name Molecular Formula Role in Synthesis
3-Hydroxybenzoic acid C₇H₆O₃ Starting Material (Phenol Source)
2-Fluorobenzyl bromide C₇H₆BrF Reagent (Benzyl Halide Source)

Synthesis of Positional Isomers and Related Fluorobenzyl Benzoic Acids

The synthetic frameworks used for this compound can be readily adapted to produce a variety of positional isomers and analogs, which are valuable for structure-activity relationship (SAR) studies.

The synthesis of the positional isomer, 2-[(2-fluorobenzyl)oxy]benzoic acid, follows a similar Williamson ether synthesis strategy. nih.gov In this case, the starting material is 2-hydroxybenzoic acid, commonly known as salicylic (B10762653) acid. Salicylic acid is reacted with 2-fluorobenzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or DMF. The phenoxide of salicylic acid attacks the 2-fluorobenzyl bromide to form the ether product. It is important to note that esterification is a potential side reaction, though etherification at the phenolic hydroxyl is generally favored under these conditions. A related synthesis involves reacting salicylic acid with 3-(chloromethyl)benzoyl chloride, although this leads to an ester linkage rather than an ether. nih.gov

The preparation of 4-[(2-fluorobenzyl)oxy]benzoic acid also employs the Williamson ether synthesis. The starting precursor is 4-hydroxybenzoic acid. In a documented procedure for a similar compound, 4-hydroxybenzoic acid was reacted with benzyl bromide and sodium carbonate in DMF to successfully produce benzyl 4-hydroxybenzoate. semanticscholar.org This established method can be directly applied by substituting benzyl bromide with 2-fluorobenzyl bromide. The reaction proceeds by deprotonation of the phenolic group of 4-hydroxybenzoic acid, followed by nucleophilic attack on the 2-fluorobenzyl bromide to yield the target 4-substituted ether.

Table 2: Positional Isomers

Compound Name Molecular Formula Starting Phenolic Precursor
2-[(2-Fluorobenzyl)oxy]benzoic acid C₁₄H₁₁FO₃ 2-Hydroxybenzoic acid
This compound C₁₄H₁₁FO₃ 3-Hydroxybenzoic acid

Further diversification of the structure can be achieved by altering the position of the fluorine atom on the benzyl ring. For example, analogs such as 3-[(3-fluorobenzyl)oxy]benzoic acid sigmaaldrich.com and 3-[(4-fluorobenzyl)oxy]benzoic acid can be synthesized. The synthetic route remains the Williamson ether synthesis, starting with 3-hydroxybenzoic acid and reacting it with the corresponding fluorobenzyl halide (e.g., 3-fluorobenzyl bromide or 4-fluorobenzyl bromide).

Table 3: Analogs with Varied Fluorine Position

Compound Name Molecular Formula Starting Benzyl Halide
3-[(3-Fluorobenzyl)oxy]benzoic acid C₁₄H₁₁FO₃ 3-Fluorobenzyl bromide

Advanced and Sustainable Synthetic Strategies

Catalytic Oxidation Methods for Benzoic Acid Formation

The final step in many synthetic routes to this compound involves the oxidation of a precursor, such as 3-[(2-Fluorobenzyl)oxy]toluene or 3-[(2-Fluorobenzyl)oxy]benzaldehyde. Catalytic oxidation methods are preferred over stoichiometric oxidants due to reduced waste and increased safety.

Research into related transformations suggests that transition metal catalysts, particularly those based on copper, are effective for the oxidation of substituted phenols and their derivatives. For instance, the oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl benzoquinone is efficiently achieved using oxygen in the presence of a copper(II)-halide catalyst system. google.com This methodology, which utilizes an oxygen-containing gas in a multiphase reaction medium, highlights the potential for developing a similar aerobic oxidation process for precursors of the target benzoic acid. The general principle involves the catalytic activation of molecular oxygen to selectively oxidize the methyl or aldehyde group on the benzene (B151609) ring to a carboxylic acid.

Key advantages of this approach include the use of air or oxygen as the terminal oxidant, with water being the only byproduct, aligning with the principles of green chemistry. The development of a specific catalytic system for this compound would involve optimizing the catalyst (e.g., copper salts), solvent, temperature, and oxygen pressure to maximize the yield and selectivity towards the desired carboxylic acid.

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, increasing yields, and reducing reaction times. mdpi.comresearchgate.net This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net

In the context of synthesizing this compound, ultrasound can be applied to the crucial Williamson ether synthesis step, where methyl 3-hydroxybenzoate is alkylated with 2-fluorobenzyl chloride or bromide. Studies on analogous reactions, such as the synthesis of 4-(benzyloxy)benzoate esters, demonstrate that ultrasonication can significantly shorten the reaction time to just a few hours while achieving good yields. nih.gov

The benefits of ultrasound are not limited to the etherification step. It can also facilitate the subsequent hydrolysis of the ester to the final benzoic acid. The use of an ultrasonic cleaner bath, typically operating at frequencies around 47 kHz, is a common setup for these laboratory-scale syntheses. mdpi.com The comparison between conventional heating and ultrasonic irradiation consistently shows a dramatic reduction in reaction time and often an improvement in yield, making it a highly efficient and sustainable alternative. researchgate.netnih.gov

ReactionMethodCatalystSolventTimeYield (%)Reference
Synthesis of 2-benzylidenebenzofuran-3(2H)-onesConventional HeatingCopper AcetateEthanol8-10 h70-85 researchgate.net
Synthesis of 2-benzylidenebenzofuran-3(2H)-onesUltrasound IrradiationCopper AcetateEthanol15-25 min85-95 researchgate.net
Synthesis of 4-(benzyloxy) benzohydrazideConventional Heating-N,N-Dimethylformamide10-12 h75 nih.gov
Synthesis of 4-(benzyloxy) benzohydrazideUltrasound Irradiation-N,N-Dimethylformamide4 h90 nih.gov

This table presents a comparison of conventional and ultrasound-assisted methods for analogous reactions, illustrating the significant improvements in reaction time and yield offered by sonication.

Chemo-selective Alkylation and Reductive Amination Sequences

The term "chemo-selectivity" refers to the preferential reaction of one functional group over others in a molecule. In the synthesis of this compound, the chemo-selective O-alkylation of a hydroxy-substituted precursor is a critical step. A patent for a related process highlights the importance of highly selective conditions to ensure that the alkylation occurs exclusively on the oxygen atom of the hydroxyl group, preventing undesired side reactions like C-alkylation. google.com

The synthesis of a key intermediate, such as methyl 3-[(2-fluorobenzyl)oxy]benzoate, is achieved by reacting methyl 3-hydroxybenzoate with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide). To ensure high chemo-selectivity, this reaction is often carried out under phase transfer catalysis (PTC) conditions. google.com PTC facilitates the transfer of the alkoxide reactant from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs, often leading to cleaner reactions and higher yields of the desired O-alkylated product. google.com

While the subsection heading mentions reductive amination, this process is not directly involved in the primary synthesis of this compound itself. However, the principles of chemo-selectivity are paramount. For instance, in the synthesis of related pharmaceutical compounds, a 4-(2-fluorobenzyloxy)benzaldehyde (B1298908) intermediate is prepared via selective O-benzylation, and this aldehyde is then used in a subsequent reductive amination step with an amine. google.com The initial selective alkylation is the key step that enables the subsequent transformations.

Development of High-Purity Synthesis Processes

Achieving high purity is critical for chemical intermediates, particularly those intended for pharmaceutical applications. The development of high-purity synthesis processes for this compound involves a two-pronged approach: minimizing impurity formation during the reaction and effectively removing any remaining impurities during workup and purification.

A significant impurity in the synthesis of benzyloxy-substituted aromatics is the formation of dibenzylated byproducts. google.com For example, during the alkylation of a hydroxybenzaldehyde, a second benzylation can occur on the aromatic ring, leading to impurities like 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde. google.com Process optimization, such as using phase transfer catalysis, can significantly reduce the formation of such impurities to less than 0.1%. google.com

Further purification is typically achieved through crystallization. A comparative study on preparing high-purity benzoic acid identified repeated crystallization from solvents like benzene or water, as well as fractional freezing, as highly effective methods. nist.gov The hydrolysis of a highly purified precursor, such as a purified ester or benzoyl chloride, is another strategy to ensure the final acid has a purity of 99.99 mole percent or higher. nist.gov For this compound, a final crystallization step after the hydrolysis of its methyl or ethyl ester is a standard procedure to achieve high purity, effectively removing any unreacted starting materials or byproducts from the synthesis.

CompoundInitial Purity (GC, area %)Impurity (VIb) Content (by weight)Purification MethodFinal Impurity (VIb) Content (by weight)Reference
4-(2-Fluorobenzyloxy)benzaldehyde91.770.346%Crystallization< 0.03% google.com

This table demonstrates the effectiveness of crystallization in significantly reducing specific impurity content to achieve high-purity intermediates, based on data from a patented process for a structurally related compound. google.com

Hydrolytic Transformations and Reaction Kinetics

The ether linkage in this compound is susceptible to hydrolytic cleavage under acidic conditions. This reaction would yield 3-hydroxybenzoic acid and 2-fluorobenzyl alcohol. The kinetics of this hydrolysis are influenced by the stability of the carbocation intermediate formed during the reaction. The presence of the electron-withdrawing fluorine atom on the benzyl ring can affect the rate of this transformation.

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group of this compound is a prime site for nucleophilic acyl substitution reactions, allowing for the synthesis of a variety of derivatives, most notably amides and esters.

Formation of Amides

Amides are readily synthesized from this compound by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the corresponding amide.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for the acyl chloride intermediate. The synthesis of various amide derivatives from substituted benzoic acids is a well-established methodology in medicinal chemistry and materials science.

Table 1: General Conditions for Amide Synthesis

Reagent SystemReaction ConditionsProduct
1. SOCl₂ or (COCl)₂2. R¹R²NHAnhydrous solvent (e.g., THF, DCM), often with a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.3-[(2-Fluorobenzyl)oxy]benzamide derivative
DCC or EDC, with an amine (R¹R²NH)Aprotic solvent (e.g., DCM, DMF) at room temperature.3-[(2-Fluorobenzyl)oxy]benzamide derivative

Synthesis of Esters

Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). This is an equilibrium-controlled process, and the removal of water is often necessary to drive the reaction to completion.

Another effective method is to first convert the carboxylic acid to its acyl chloride, which then readily reacts with an alcohol to form the ester. This method is often preferred for its higher yields and milder reaction conditions for the second step. Additionally, microwave-assisted esterification has been shown to be an efficient method for the synthesis of esters from substituted benzoic acids, often leading to reduced reaction times and improved yields.

Table 2: Common Esterification Methods

MethodReagentsTypical Conditions
Fischer EsterificationAlcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcohol, often with a means to remove water.
Acyl Chloride Route1. SOCl₂ or (COCl)₂2. Alcohol (R-OH)Anhydrous solvent, often with a base to scavenge HCl.
Microwave-AssistedAlcohol (R-OH), Acid CatalystSealed vessel, elevated temperature and pressure.

Oxidative and Reductive Pathways of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is at a high oxidation state. Therefore, further oxidation of this group is not a typical reaction pathway. However, the carboxylic acid can be reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. The resulting compound would be (3-((2-fluorobenzyl)oxy)phenyl)methanol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids.

Reactivity at the Benzylic Position

The benzylic carbon, the carbon atom of the benzyl group attached to the ether oxygen, is another reactive site in this compound. This position is susceptible to nucleophilic substitution reactions.

Substitution Mechanisms (S(_N)1 and S(_N)2 pathways)

Nucleophilic substitution at the benzylic position can proceed through either an S(_N)1 or S(_N)2 mechanism, with the preferred pathway being dependent on the reaction conditions, including the nature of the nucleophile and the solvent.

The S(_N)1 pathway involves a two-step mechanism. The first and rate-determining step is the departure of the leaving group (in this case, the 3-carboxy-phenoxide) to form a resonance-stabilized benzylic carbocation. The presence of the benzene ring significantly stabilizes this intermediate through delocalization of the positive charge. This stabilization makes the S(_N)1 pathway particularly favorable for benzylic substrates. The second step is the rapid attack of a nucleophile on the carbocation.

The S(_N)2 pathway is a one-step, concerted mechanism where the nucleophile attacks the benzylic carbon at the same time as the leaving group departs. This pathway is favored by strong nucleophiles and is sensitive to steric hindrance at the reaction center. For a primary benzylic substrate like this compound, the S(_N)2 mechanism is also a viable pathway.

The presence of the electron-withdrawing fluorine atom on the benzyl ring can influence the relative rates of these two pathways. It would destabilize the benzylic carbocation, potentially disfavoring the S(_N)1 pathway relative to an unsubstituted benzyl group, while having a less pronounced effect on the S(_N)2 transition state.

Table 3: Factors Influencing S(_N)1 vs. S(_N)2 at the Benzylic Position

FactorFavors S(_N)1Favors S(_N)2
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻)
Solvent Polar protic solvents (e.g., water, alcohols)Polar aprotic solvents (e.g., acetone, DMSO)
Substrate Tertiary > Secondary > Primary (due to carbocation stability)Primary > Secondary > Tertiary (due to steric hindrance)

Influence of Fluorine on Benzylic Reactivity

The presence of a fluorine atom on the benzyl group of this compound significantly influences the reactivity of the benzylic position. This influence stems from the strong electronegativity of fluorine, which imparts both inductive and steric effects on the molecule.

The C-F bond is the strongest single bond to carbon, making it generally inert to many chemical transformations. nih.gov However, the fluorine atom's electron-withdrawing nature has a profound impact on the adjacent benzylic C-H and C-O bonds. The high electronegativity of fluorine leads to a decrease in the electron density at the benzylic carbon. This inductive effect can influence the bond dissociation energy (BDE) of the benzylic C-H bond. While both electron-donating and electron-withdrawing groups can reduce the BDE of a benzylic C-H bond by stabilizing the resulting radical through spin delocalization, the effect of a halogen like fluorine is complex. nih.gov The ortho-position of the fluorine atom in this compound also introduces steric hindrance around the benzylic center, which can affect the approach of reactants.

In the context of nucleophilic substitution reactions at the benzylic position, the presence of fluorine can have a deactivating effect. The electron-withdrawing nature of fluorine can destabilize the transition state leading to a carbocation intermediate, which would be a key feature of an SN1-type reaction. researchgate.net Conversely, for an SN2-type reaction, the steric bulk of the ortho-fluorine substituent could hinder the backside attack of a nucleophile. researchgate.net

Acid-catalyzed cleavage of the ether linkage is a common reaction for benzyl ethers. libretexts.org In the case of this compound, protonation of the ether oxygen would be the first step, followed by nucleophilic attack. The stability of the resulting benzylic carbocation or the susceptibility of the benzylic carbon to nucleophilic attack would be influenced by the ortho-fluoro substituent.

The following table summarizes the potential influence of the ortho-fluorine on various aspects of benzylic reactivity:

Reactivity Aspect Influence of ortho-Fluorine Underlying Reason
Benzylic C-H Bond Dissociation Energy Likely alteredInductive effect and spin delocalization in the resulting radical. nih.gov
SN1 Reactivity Potentially decreasedDestabilization of the benzylic carbocation intermediate by the electron-withdrawing fluorine. researchgate.net
SN2 Reactivity Potentially decreasedSteric hindrance from the ortho-substituent hindering nucleophilic attack. researchgate.net
Acid-Catalyzed Ether Cleavage Reactivity may be alteredA combination of electronic and steric effects on the stability of intermediates and transition states. libretexts.org

Reactions with Environmental Radicals (e.g., OH, NO3, SO4−, as models for chemical degradation)

The environmental degradation of this compound is likely to be initiated by reactions with highly reactive radical species present in the atmosphere and aquatic environments. The hydroxyl radical (•OH), nitrate (B79036) radical (•NO3), and sulfate (B86663) radical (SO4•−) are key oxidants that can initiate the degradation of organic pollutants. nih.govnih.govfrontiersin.org The structure of this compound presents several potential sites for radical attack: the benzoic acid ring, the benzylic C-H bond, and the fluorinated aromatic ring.

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful and non-selective oxidant. It can react with aromatic compounds via addition to the aromatic ring or by abstracting a hydrogen atom. researchgate.net For this compound, •OH can add to either the benzoic acid or the fluorobenzyl ring, leading to the formation of hydroxylated derivatives. semanticscholar.org Hydrogen abstraction from the benzylic position is also a likely pathway, forming a benzylic radical that can undergo further reactions, such as oxidation to a carbonyl group or cleavage of the ether bond. acs.org

Reaction with Nitrate Radicals (•NO3): The nitrate radical is a significant oxidant in the nighttime troposphere and reacts readily with electron-rich aromatic compounds and compounds with abstractable hydrogens. nih.govnih.gov The reaction of •NO3 with aromatic ethers can proceed via electron transfer or hydrogen abstraction. inl.gov For this compound, attack at the benzoic acid moiety is possible, similar to the reaction with benzoic acid itself. nih.gov Additionally, hydrogen abstraction from the benzylic position is a plausible reaction pathway. copernicus.orgcopernicus.org

Reaction with Sulfate Radicals (SO4•−): Sulfate radicals are strong oxidants that can be generated in atmospheric aerosols and in advanced oxidation processes for water treatment. frontiersin.org SO4•− can react with aromatic compounds through electron transfer to form a radical cation. acs.org For benzoic acid derivatives, the sulfate radical can lead to the formation of hydroxylated and other degradation products. acs.org It is also known that sulfate radicals can degrade perfluorinated carboxylic acids, suggesting that the fluorinated part of the molecule is also susceptible to attack, although the reaction rates can be slow. researchgate.netnih.gov

The potential degradation pathways initiated by these radicals are complex and can lead to a variety of products. The following table outlines some of the plausible initial reactions and potential products.

Radical Target Site on this compound Plausible Reaction Type Potential Initial Products
•OH Benzoic Acid RingElectrophilic AdditionHydroxylated benzoic acid derivatives researchgate.net
Fluorobenzyl RingElectrophilic AdditionHydroxylated fluorobenzyl derivatives
Benzylic C-HHydrogen Abstraction3-Carboxyphenoxy(2-fluorophenyl)methyl radical
•NO3 Benzoic Acid RingElectrophilic Addition/Electron TransferNitrobenzoic acid derivatives, ring-opened products nih.govnih.gov
Benzylic C-HHydrogen Abstraction3-Carboxyphenoxy(2-fluorophenyl)methyl radical copernicus.orgcopernicus.org
SO4•− Benzoic Acid RingElectron TransferBenzoic acid radical cation, hydroxylated derivatives acs.org
Fluorinated RingElectron Transfer/OtherDegradation products of the fluorinated moiety researchgate.netnih.gov

This table is a representation of potential degradation pathways based on the known reactivity of the individual functional groups within the molecule. The actual product distribution would depend on specific environmental conditions.

Structure Activity Relationship Sar Investigations for 3 2 Fluorobenzyl Oxy Benzoic Acid and Its Analogs

Influence of Carboxylate Position on Molecular Interactions

The position of the carboxylate group on the benzoic acid ring is a critical determinant of a molecule's interaction with its environment. The spatial arrangement of this acidic functional group influences its ability to form key interactions, such as hydrogen bonds and salt bridges, which are often vital for binding to biological targets. nih.gov The acidity of the benzoic acid moiety itself is influenced by the position of its substituents. nih.gov

Studies on various substituted benzoic acids have demonstrated that the binding affinity to proteins can be highly sensitive to the location of the substituents. nih.gov For instance, the binding constants of substituted benzoic acids to bovine serum albumin (BSA) show a clear dependence on the substituent's position (ortho, meta, or para). nih.gov This is attributed to the different electronic and steric environments created by the substituent at each position, which in turn affects the accessibility and interaction potential of the carboxylate group. nih.gov In many cases, a carboxyl group is essential for anchoring a ligand into a binding site through interactions with specific residues, such as arginine. nih.gov

Table 1: Illustrative Impact of Substituent Position on the Properties of Benzoic Acid Derivatives.

Substituent PositionGeneral Influence on Molecular InteractionsExample from Literature
OrthoCan lead to intramolecular hydrogen bonding or steric hindrance, significantly affecting acidity and binding conformation. Often results in the most acidic isomer due to the "ortho effect". vaia.comOrtho-hydroxybenzoic acid (salicylic acid) shows different properties compared to its meta and para isomers due to intramolecular hydrogen bonding.
MetaPrimarily exerts an inductive effect on the carboxylate group, influencing its pKa. The substituent is less likely to sterically clash with the binding partner compared to the ortho position. nih.govIn amino-substituted benzoic acids, the meta isomer is the most acidic. vaia.com
ParaAllows for the full expression of both inductive and resonance effects of the substituent. The substituent is positioned away from the carboxylate, minimizing direct steric interactions. nih.govPara-nitrobenzoic acid is more acidic than the meta isomer due to the strong electron-withdrawing resonance effect of the nitro group. vaia.com

Role of Fluorine Atom in Modulating Molecular Recognition and Reactivity

The incorporation of a fluorine atom into organic molecules is a common strategy in medicinal chemistry to enhance a compound's properties. benthamdirect.comresearchgate.net The fluorine atom in 3-[(2-Fluorobenzyl)oxy]benzoic acid, positioned on the benzyl (B1604629) ring, plays a multifaceted role in modulating its molecular recognition and reactivity.

Fluorine's ability to form weak hydrogen bonds and engage in electrostatic interactions can be crucial for enhancing binding affinity to a target. benthamdirect.combenthamscience.comingentaconnect.com It can also increase the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in proteins. researchgate.netbenthamscience.com This increased hydrophobicity can strengthen the hydrophobic interactions between the drug molecule and its receptor. benthamdirect.comresearchgate.netbenthamscience.com

Table 2: Key Effects of Fluorine Substitution in Drug Design.

PropertyInfluence of FluorineConsequence for Molecular Interaction
ElectronegativityHighest among the halogens, leading to a strong inductive effect.Alters the electron distribution in the molecule, affecting pKa and dipole moment. Can participate in electrostatic interactions. benthamdirect.com
SizeSmall van der Waals radius, similar to a hydrogen atom.Minimal steric hindrance, allowing it to act as a "hydrogen isostere" in many cases. benthamdirect.combenthamscience.com
LipophilicityIncreases the lipophilicity of the molecule.Enhances hydrophobic interactions with receptor binding sites and can improve membrane permeability. researchgate.netbenthamscience.com
Hydrogen BondingCan act as a weak hydrogen bond acceptor.Contributes to the overall binding affinity and specificity of the ligand-receptor interaction. benthamdirect.com

Impact of Benzyl Ether Moiety Substitutions on Chemical Behavior

Studies on benzyl ether derivatives have shown that introducing substituents on the benzyl ring can significantly influence binding affinity and selectivity for a given target. nih.gov For example, in a series of benzyl ether compounds acting as S1P₁ receptor modulators, the installation of substituents on the central benzene (B151609) ring was found to potently influence their agonistic activities. nih.gov These substitutions can alter the hydrophobic and electronic character of the benzyl group, leading to different interactions with the receptor.

Design Principles for Modulating Chemical Affinity and Selectivity

The design of molecules with high affinity and selectivity for a specific biological target is a central goal of medicinal chemistry. For a scaffold like this compound, several design principles can be applied to modulate its chemical affinity and selectivity.

One key principle is to exploit specific interactions within the target's binding site. For many inhibitors based on a benzoic acid scaffold, the carboxylate group acts as an anchor, forming a crucial hydrogen bond or salt bridge with a specific amino acid residue in the target protein. nih.govnih.gov The rest of the molecule can then be optimized to occupy adjacent hydrophobic or polar pockets.

Selectivity can be achieved by targeting features that are unique to the desired target over other related proteins. For example, the development of selective MMP-13 inhibitors has been successful by designing benzoic acid derivatives that interact with a specific lysine (B10760008) residue present in the S1′* specificity pocket of MMP-13, a feature not found in other MMP isoforms. nih.gov

Systematic exploration of the chemical space around the core scaffold is another important design principle. This involves synthesizing a library of analogs with different substituents at various positions to build a comprehensive SAR profile. For instance, in the development of inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid scaffold was systematically modified to improve binding affinity. nih.gov Introducing a bulky tert-butyl group on a distal phenyl ring led to an 8-fold increase in binding affinity to Mcl-1 by better occupying a hydrophobic pocket. nih.gov

Comparative Analysis of Positional Isomers on Chemical Function

The arrangement of substituents on an aromatic ring, known as positional isomerism, can have a dramatic effect on a molecule's chemical and physical properties, and consequently its biological function. nih.govresearchgate.net Comparing the properties of this compound with its ortho and para isomers (2-[(2-Fluorobenzyl)oxy]benzoic acid and 4-[(2-Fluorobenzyl)oxy]benzoic acid, respectively) can provide valuable insights into the SAR of this chemical class.

Studies on other substituted benzoic acids have shown that positional isomers can exhibit significant differences in acidity, solubility, crystal packing, and biological activity. nih.govresearchgate.net For example, a detailed analysis of ortho- and di-ortho-substituted chloro- and fluorobenzoic acids revealed that the different intramolecular interactions in the various conformers of these molecules determine their distinct chemical behavior. nih.gov

Table 3: Predicted Differences in Properties of Positional Isomers of (2-Fluorobenzyl)oxy]benzoic Acid.

IsomerPotential for Intramolecular H-BondingExpected Relative AcidityPotential for Steric Hindrance at Carboxylate
2-[(2-Fluorobenzyl)oxy]benzoic acid (ortho)HighPotentially lower due to H-bonding, but ortho-effect could increase it. vaia.comHigh
This compound (meta)LowIntermediateLow
4-[(2-Fluorobenzyl)oxy]benzoic acid (para)NoneHighest (assuming no significant intramolecular H-bonding in ortho)None

Applications in Advanced Chemical Research and Methodologies

Intermediate in Complex Organic Molecule Synthesis

A primary application of 3-[(2-Fluorobenzyl)oxy]benzoic acid is its role as a structural precursor or intermediate in the synthesis of more complex organic molecules. Benzoic acid and its derivatives are fundamental building blocks in organic chemistry, often used to construct larger, more intricate molecular frameworks. preprints.orgresearchgate.net For instance, the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides. This reactivity allows for its integration into multi-step synthetic pathways.

The synthesis of novel bioactive compounds often involves the use of benzoic acid derivatives. preprints.org For example, research into new therapeutic agents has utilized derivatives of benzoic acid to create complex molecules targeting enzymes like acetylcholinesterase and carbonic anhydrase. nih.govsci-hub.se In one study, novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives were designed and synthesized to explore their potential as multi-target inhibitors for diseases like Alzheimer's. nih.govsci-hub.se Similarly, other fluorinated benzoic acid derivatives serve as key intermediates in the synthesis of indole (B1671886) derivatives, which have applications as anti-inflammatory agents and receptor antagonists. orgsyn.org The presence of the 2-fluorobenzyl group in this compound can influence the electronic properties and steric environment of the molecule, which can be strategically exploited in targeted synthesis.

Another example is the synthesis of 3-[5-(2-Fluoro-phenyl)- tandfonline.comtandfonline.comrsc.orgoxadiazol-3-yl]-benzoic acid, a complex molecule designed for therapeutic applications related to the modulation of premature translation termination. google.com The synthesis of such oxadiazole derivatives often starts from corresponding benzoic acid precursors. globalscientificjournal.comresearchgate.net These examples highlight the role of specifically substituted benzoic acids as crucial starting points for creating high-value, complex chemical entities.

Derivatization Reagent in Analytical Methodologies

In analytical chemistry, derivatization is a key technique used to modify an analyte to enhance its detection and separation. greyhoundchrom.comgcms.cz Reagents are used to convert target molecules into derivatives with improved properties for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). greyhoundchrom.compsu.edu While specific use of this compound as a standard derivatization reagent is not widely documented, its structural features are characteristic of compounds used for this purpose.

Derivatization often aims to introduce a feature that can be easily detected, such as a fluorophore for fluorescence detection or a halogenated group for electron capture detection (ECD). gcms.czpsu.edu Fluorogenic reagents, such as those containing a benzofurazan (B1196253) structure, are highly effective for derivatizing amino acids to allow for their separation and sensitive detection. nih.gov The fluorine atom in this compound could potentially be exploited for detection purposes.

Furthermore, the carboxylic acid group allows it to react with alcohols or amines in a sample, effectively "tagging" them. This is a common strategy in drug analysis and the determination of fatty acids. psu.eduresearchgate.net For example, new fluorescence derivatization reagents have been synthesized to label unsaturated fatty acids, enabling their detection at very low concentrations by HPLC with fluorescence detection (HPLC-FLD). researchgate.net The principle involves reacting the carboxylic acid of the fatty acid with a fluorescent tagging molecule, a role that a derivative of this compound could potentially be modified to fulfill.

Table 1: General Principles of Derivatization in Chemical Analysis
Analytical GoalDerivatization StrategyRelevant Functional GroupExample Application
Increase Volatility for GCAcylation, Silylation, Alkylation-OH, -NH, -SHAnalysis of drugs of abuse
Enhance Detectability (HPLC)Introduce a Fluorophore or Chromophore-COOH, -NH2, -OHDetermination of amino acids or fatty acids
Improve SeparationModify Polarity or Steric PropertiesVariousSeparation of enantiomers

Research Tools for Studying Chemical Mechanisms and Interactions

Substituted benzoic acids serve as valuable tools for investigating chemical and biological processes. Amphipathic benzoic acid derivatives, for instance, have been designed to probe the active sites of enzymes. nih.gov These molecules, which have both hydrophobic and hydrophilic parts, can be used to study binding interactions within protein pockets, such as the hydrophobic tunnel of the LpxC enzyme, a target for antibacterial agents. nih.gov Although the binding may not always occur as predicted, these compounds provide crucial insights into intermolecular forces that govern molecular recognition. nih.gov

The specific structure of this compound, with its defined stereochemistry and electronic distribution, makes it a candidate for use as a ligand in studies of receptor binding or as a probe to understand reaction mechanisms. Its derivatives have been synthesized and evaluated as inhibitors of enzymes implicated in Alzheimer's disease, demonstrating their utility in probing biological pathways. nih.gov

Exploration in Advanced Materials Chemistry

Benzoic acid derivatives are widely explored in the field of advanced materials, particularly in the development of liquid crystals and sensors. nih.govacademie-sciences.fr The ability of the carboxylic acid group to form strong intermolecular hydrogen bonds is a key feature that drives the self-assembly of molecules into ordered structures, which is the basis for liquid crystalline behavior. tandfonline.comtandfonline.comnih.gov

Q & A

Basic Research: Optimized Synthetic Routes

Q: What are the optimized synthetic routes for 3-[(2-Fluorobenzyl)oxy]benzoic acid, and how are reaction conditions controlled to maximize yield? A:

  • Core Reaction: The compound is synthesized via nucleophilic substitution, where 2-fluorobenzyl bromide reacts with 3-hydroxybenzoic acid under basic conditions (e.g., K₂CO₃ or NaH in DMF) .
  • Key Steps:
    • Etherification: Formation of the benzyl ether linkage at the 3-hydroxy position of benzoic acid.
    • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
  • Optimization Factors:
    • Temperature: Reflux (70–80°C) ensures complete reaction while minimizing side products.
    • Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .
  • Yield: Typical yields range from 65–80% under optimized conditions .

Basic Research: Structural Confirmation

Q: Which analytical techniques are critical for confirming the purity and structure of this compound? A:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.8–7.9 ppm (aromatic protons on benzoic acid) and δ 5.1–5.3 ppm (OCH₂ from 2-fluorobenzyl group) confirm regiochemistry .
    • ¹⁹F NMR: A singlet near δ -115 ppm verifies the fluorobenzyl moiety .
  • High-Performance Liquid Chromatography (HPLC): Purity >98% confirmed using a C18 column (mobile phase: acetonitrile/water, 60:40) .
  • Mass Spectrometry (MS): ESI-MS [M-H]⁻ peak at m/z 263.1 matches the molecular formula C₁₄H₁₁FO₃ .

Advanced Research: Substituent Effects on Reactivity

Q: How does the 2-fluorobenzyl substituent influence the compound’s electronic properties and biological interactions? A:

  • Electronic Effects:
    • Fluorine’s electronegativity increases the electron-withdrawing nature of the benzyl group, stabilizing the carboxylate anion (pKa ~3.8) and enhancing solubility in polar solvents .
    • DFT calculations show reduced electron density on the benzoic acid ring, favoring interactions with electrophilic biological targets .
  • Biological Implications:
    • Fluorine enhances metabolic stability by resisting oxidative degradation, making the compound a candidate for in vivo pharmacokinetic studies .

Advanced Research: Resolving Data Contradictions

Q: How can researchers resolve contradictions in spectroscopic or biological activity data for derivatives of this compound? A:

  • Multi-Technique Validation:
    • Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping peaks .
    • Use X-ray crystallography to confirm stereochemistry in cases of ambiguous NOESY data .
  • Biological Replication:
    • Repeat enzyme inhibition assays (e.g., COX-2) under standardized conditions (pH 7.4, 37°C) to account for variability in protein-ligand binding .

Advanced Research: Structure-Activity Relationships (SAR)

Q: What experimental strategies are recommended for elucidating SAR in drug discovery applications? A:

  • Pharmacophore Modeling:

    • Use Glide docking (Schrödinger Suite) to predict binding poses against targets like cyclooxygenase-2 (COX-2). Fluorine’s hydrophobic interactions improve binding affinity .
  • Analog Synthesis:

    • Systematically modify substituents (e.g., replace fluorine with chlorine or methyl) to assess steric/electronic effects on IC₅₀ values .
  • Data Table Example:

    DerivativeSubstituentIC₅₀ (COX-2, μM)LogP
    Parent2-Fluorobenzyl0.452.8
    Analog 14-Methylbenzyl1.203.1
    Analog 23-Chlorobenzyl0.783.4

Advanced Research: Reaction Mechanism Elucidation

Q: What mechanistic studies are essential for understanding side reactions during synthesis? A:

  • Kinetic Isotope Effects (KIE):
    • Compare reaction rates using deuterated 3-hydroxybenzoic acid to identify rate-limiting steps (e.g., proton transfer during etherification) .
  • Trapping Intermediates:
    • Use LC-MS to detect transient intermediates (e.g., oxonium ions) in acidic or basic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.